molecular formula C15H11ClN2S B7791732 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline CAS No. 54883-32-8

4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline

Cat. No.: B7791732
CAS No.: 54883-32-8
M. Wt: 286.8 g/mol
InChI Key: LWHSCOLOVKIXEP-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is a heterocyclic compound that contains both a thiazole ring and an aniline group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the thiazole ring, which is known for its biological activity, and the aniline group, which is a common motif in many pharmaceuticals, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline group. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea to form 2-(4-chlorophenyl)-1,3-thiazole. This intermediate is then reacted with aniline under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The specific conditions would depend on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, leading to different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline is unique due to the combination of the thiazole ring and the aniline group. This combination imparts specific chemical and biological properties that are not present in compounds with only one of these functional groups. The presence of both groups allows for a wider range of chemical reactions and biological interactions, making it a versatile compound for research and development.

Properties

IUPAC Name

4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-12-5-1-11(2-6-12)15-18-14(9-19-15)10-3-7-13(17)8-4-10/h1-9H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHSCOLOVKIXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499262
Record name 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54883-32-8
Record name 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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